molecular formula C12H15NO B11906115 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone

1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone

Cat. No.: B11906115
M. Wt: 189.25 g/mol
InChI Key: YRXYGSFBLVJHPD-UHFFFAOYSA-N
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Description

1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone is an organic compound with the molecular formula C12H15NO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a phenyl ring through a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone typically involves the reaction of 3-methylazetidine with 4-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the azetidine nitrogen attacks the carbonyl carbon of the acetophenone, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the synthesis include acetonitrile and dichloromethane, while bases such as potassium carbonate or sodium hydride are employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-(Azetidin-1-yl)phenyl)ethanone
  • 1-(4-(Aziridin-1-yl)phenyl)ethanone
  • 1-(4-(Dimethylamino)phenyl)ethanone

Comparison: 1-(4-(3-Methylazetidin-1-yl)phenyl)ethanone is unique due to the presence of the 3-methylazetidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-[4-(3-methylazetidin-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H15NO/c1-9-7-13(8-9)12-5-3-11(4-6-12)10(2)14/h3-6,9H,7-8H2,1-2H3

InChI Key

YRXYGSFBLVJHPD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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